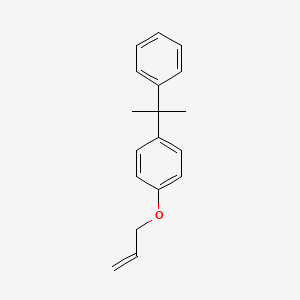
Allyl p-cumylphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl p-cumylphenyl ether is an organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This compound is particularly interesting due to its unique structure, which combines an allyl group with a p-cumylphenyl group, making it a subject of various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of allyl p-cumylphenyl ether can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the alkoxide ion is typically prepared by reacting p-cumylphenol with a strong base such as sodium hydride (NaH). The resulting alkoxide ion then reacts with allyl bromide to form the desired ether .
Industrial Production Methods: Industrial production of ethers, including this compound, often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .
Chemical Reactions Analysis
Types of Reactions: Allyl p-cumylphenyl ether undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO_4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH_4) in an ether solvent.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated ethers.
Scientific Research Applications
Allyl p-cumylphenyl ether is an organic compound with the chemical formula . It is a colorless liquid that has a distinctive aromatic odor. The compound is an allyl group attached to a p-cumylphenyl moiety. this compound belongs to the class of allyl aryl ethers, which are known for their applications in organic synthesis and material science.
Synthesis
this compound can be synthesized through various methods.
Applications
this compound has several applications across different fields:
- Research into the interactions of this compound with other chemical species suggests it can participate in various coupling reactions with nucleophiles.
- Studies indicate that it can undergo cross-coupling reactions under palladium catalysis, making it useful for constructing complex molecular architectures.
- This compound is unique due to its specific structural arrangement that combines both allylic and aromatic characteristics, leading to distinct reactivity patterns not observed in simpler ethers.
- Its ability to undergo Claisen rearrangement while maintaining stability under various conditions makes it particularly valuable in synthetic chemistry.
Mechanism of Action
The mechanism of action of allyl p-cumylphenyl ether primarily involves the Claisen rearrangement. This reaction is a [3,3]-sigmatropic rearrangement that involves the migration of an allyl group from the oxygen atom to the ortho position of the aromatic ring. The reaction proceeds through a concerted mechanism involving a cyclic transition state, resulting in the formation of a new carbon-carbon bond and the breaking of the carbon-oxygen bond .
Comparison with Similar Compounds
Allyl phenyl ether: Similar in structure but lacks the p-cumyl group.
Allyl vinyl ether: Undergoes similar Claisen rearrangement reactions.
Phenyl allyl ether: Another ether with similar reactivity but different substituents.
Uniqueness: Allyl p-cumylphenyl ether is unique due to the presence of the p-cumyl group, which can influence its reactivity and the types of products formed during chemical reactions. This structural feature distinguishes it from other similar ethers and can lead to different applications and properties .
Properties
CAS No. |
68443-36-7 |
|---|---|
Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1-(2-phenylpropan-2-yl)-4-prop-2-enoxybenzene |
InChI |
InChI=1S/C18H20O/c1-4-14-19-17-12-10-16(11-13-17)18(2,3)15-8-6-5-7-9-15/h4-13H,1,14H2,2-3H3 |
InChI Key |
AFERVIBWARYXAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















